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molecular formula C12H10N4OS B8336675 5-(6-Methoxy-1,3-benzothiazol-2-yl)pyrimidin-2-amine

5-(6-Methoxy-1,3-benzothiazol-2-yl)pyrimidin-2-amine

Cat. No. B8336675
M. Wt: 258.30 g/mol
InChI Key: WMRZSADPSJRQMR-UHFFFAOYSA-N
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Patent
US08163928B2

Procedure details

2-Bromo-1,3-benzothiazol-6-ol (40 mg, 0.17 mmol) and 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine (61 mg, 0.21 mmol) were reacted according to the procedure used for the preparation of 5-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidin-2-amine. The reaction mixture was cooled to rt and concentrated. Flash chromatography (Heptane/EtOAc 1:1) gave the title compound (21 mg) as an off-white solid. 1H NMR δ 9.80 (br s, 1H) 8.71 (d, 1H) 8.09 (dd, 1H) 7.77 (d, 1H) 7.37 (d, 1H) 6.98-6.93 (m, 2H) 3.73-3.69 (m, 4H) 3.61-3.56 (m, 4H); MS m/z (M+H) 314.
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
61 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4]2[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:5]=2[N:6]=1.CC1(C)C(C)(C)OB([C:20]2[CH:21]=[CH:22][C:23]([N:26]3[CH2:31][CH2:30][O:29][CH2:28][CH2:27]3)=[N:24][CH:25]=2)O1.COC1C=CC2N=C(C3C=NC(N)=NC=3)SC=2C=1>>[N:26]1([C:23]2[N:24]=[CH:25][C:20]([C:2]3[S:3][C:4]4[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:5]=4[N:6]=3)=[CH:21][CH:22]=2)[CH2:27][CH2:28][O:29][CH2:30][CH2:31]1

Inputs

Step One
Name
Quantity
40 mg
Type
reactant
Smiles
BrC=1SC2=C(N1)C=CC(=C2)O
Name
Quantity
61 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=CC(=NC1)N1CCOCC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC2=C(N=C(S2)C=2C=NC(=NC2)N)C=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C1=CC=C(C=N1)C=1SC2=C(N1)C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 21 mg
YIELD: CALCULATEDPERCENTYIELD 39.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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